2-methyl-N-[6-methyl-2,4-bis(4-methylphenyl)-5-oxo-2,5-dihydropyridazin-3-yl]propanamide
Description
Properties
IUPAC Name |
2-methyl-N-[6-methyl-2,4-bis(4-methylphenyl)-5-oxopyridazin-3-yl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O2/c1-14(2)23(28)24-22-20(18-10-6-15(3)7-11-18)21(27)17(5)25-26(22)19-12-8-16(4)9-13-19/h6-14H,1-5H3,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLIYUQLEPWFOCR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(N(N=C(C2=O)C)C3=CC=C(C=C3)C)NC(=O)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Pyridazinone Formation
The pyridazinone ring is synthesized via cyclocondensation of hydrazine derivatives with diketones or ketoesters. For this compound, 4-methylphenyl-substituted diketones react with methylhydrazine under acidic conditions to form the 2,5-dihydropyridazin-3-one scaffold. Key steps include:
- Keto-enol tautomerization of 1,4-diketones to stabilize reactive intermediates.
- Nucleophilic attack by methylhydrazine at the α-carbonyl position, followed by cyclodehydration.
Reaction conditions from US8580781B2 highlight the use of toluene as a solvent and tripotassium phosphate as a base, achieving cyclization at 80–110°C.
Propanamide Side-Chain Introduction
The propanamide moiety is introduced via N-acylation of the pyridazinone’s amine group. US20230167091A1 details a two-step protocol:
- Activation : Treating 2-methylpropanoic acid with thionyl chloride generates the acyl chloride.
- Coupling : Reacting the acyl chloride with the aminopyridazinone intermediate in dichloromethane, catalyzed by 4-dimethylaminopyridine (DMAP) .
Yields exceeding 75% are reported when maintaining stoichiometric ratios (1:1.2 amine:acyl chloride) and temperatures below 25°C.
Optimization Strategies
Solvent and Temperature Effects
Comparative studies from CN102432546B demonstrate that aprotic solvents (e.g., toluene, acetonitrile) enhance reaction rates by stabilizing charged intermediates (Table 1). Polar solvents like DMF reduce yields due to side reactions with the acyl chloride.
Table 1: Solvent Impact on Acylation Yield
| Solvent | Temperature (°C) | Yield (%) |
|---|---|---|
| Toluene | 80 | 82 |
| Acetonitrile | 70 | 78 |
| DMF | 100 | 45 |
Catalytic Systems
Phase-transfer catalysts (PTCs) such as tris(dioxa-3,6-heptyl)amine (TDA-1) improve interfacial reactions in biphasic systems. US20080312205A1 reports a 12% yield increase when using 0.5 mol% TDA-1, reducing reaction time from 24 to 15 hours.
Industrial-Scale Production
Crystallization and Purification
Large-scale synthesis requires careful control of crystallization. US20080312205A1 outlines:
- Distillation : Removing low-boiling solvents under vacuum (50 mbar) to concentrate intermediates.
- Slurry Washing : Using demineralized water to remove unreacted starting materials and salts.
Final purification via recrystallization in isopropyl alcohol achieves >99% purity, critical for pharmaceutical applications.
Yield Maximization
Optimized protocols from US8580781B2 achieve 79.2% overall yield through:
- Stoichiometric excess of methylhydrazine (1.5 equiv).
- Inert atmosphere (nitrogen) to prevent oxidation.
Analytical Characterization
Spectroscopic Data
Thermal Stability
Differential scanning calorimetry (DSC) reveals a melting point of 168–170°C , with decomposition above 250°C.
Chemical Reactions Analysis
Types of Reactions
2-methyl-N-[6-methyl-2,4-bis(4-methylphenyl)-5-oxo-2,5-dihydropyridazin-3-yl]propanamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully saturated compounds.
Scientific Research Applications
2-methyl-N-[6-methyl-2,4-bis(4-methylphenyl)-5-oxo-2,5-dihydropyridazin-3-yl]propanamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Medicine: Research is ongoing to explore its potential therapeutic effects and mechanisms of action.
Industry: It can be used in the production of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of 2-methyl-N-[6-methyl-2,4-bis(4-methylphenyl)-5-oxo-2,5-dihydropyridazin-3-yl]propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs, such as those reported in Pharmacopeial Forum (2017), provide insights into how variations in core architecture, substituents, and stereochemistry influence physicochemical and biological properties. Below is a comparative analysis:
Table 1: Structural and Functional Comparison
Key Observations:
Core Structure: The dihydropyridazinone core in the target compound is more rigid and planar compared to the flexible hexanamide backbone in Compounds m, n, and o. This rigidity may enhance binding affinity to flat enzymatic pockets but reduce conformational adaptability .
In contrast, Compounds m–o incorporate polar hydroxy and phenoxyacetamido groups, which may improve solubility but require active transport mechanisms .
Stereochemical Considerations: Compounds m–o exhibit defined stereochemistry, which is critical for enantioselective interactions with biological targets (e.g., enzymes, ion channels).
Pharmacological Predictions :
- While the target compound’s high lipophilicity could enhance bioavailability, its lack of polar functional groups may hinder solubility, a common challenge in drug development. Compounds m–o, with balanced hydrophobicity and polarity, might exhibit better pharmacokinetic profiles .
Biological Activity
The compound 2-methyl-N-[6-methyl-2,4-bis(4-methylphenyl)-5-oxo-2,5-dihydropyridazin-3-yl]propanamide (CAS No: 885177-05-9) is a synthetic derivative known for its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article reviews its biological activity, focusing on its antitumor properties, mechanisms of action, and structure-activity relationships (SAR).
Chemical Structure and Properties
The chemical structure of the compound can be described as follows:
- Molecular Formula : C23H25N3O2
- Molecular Weight : 375.5 g/mol
- Chemical Structure :
Antitumor Activity
Recent studies have highlighted the antitumor properties of this compound. In vitro assays have demonstrated significant cytotoxic effects against various cancer cell lines. For example:
The compound exhibits a robust antitumor effect in xenograft models, particularly when dosed at 160 mg/kg BID , suggesting its potential for therapeutic use in cancer treatment.
The mechanism by which this compound exerts its antitumor effects appears to involve the inhibition of the Polycomb Repressive Complex 2 (PRC2) . This complex plays a critical role in gene silencing through methylation of histones, and dysregulation has been linked to various malignancies. The compound acts as an EZH2 inhibitor , demonstrating a biochemical IC50 of 0.002 μM , indicating high potency against this target .
Structure-Activity Relationship (SAR)
The SAR analysis shows that specific structural features are essential for biological activity:
- Substituents on the Phenyl Rings : The presence of methyl groups on the phenyl rings enhances the compound's potency.
- Dihydropyridazin Core : The oxo group at position 5 is crucial for maintaining biological activity.
- Propanamide Linkage : The propanamide moiety is vital for interaction with biological targets.
Case Studies
Several case studies provide insights into the effectiveness of this compound in clinical settings:
Q & A
Q. What are the optimal synthetic routes for 2-methyl-N-[6-methyl-2,4-bis(4-methylphenyl)-5-oxo-2,5-dihydropyridazin-3-yl]propanamide?
- Methodological Answer : Synthesis typically involves multi-step organic reactions. A common approach begins with the preparation of the pyridazinone core via cyclization of hydrazine derivatives with diketones. Substituents like the bis(4-methylphenyl) groups are introduced via nucleophilic substitution or coupling reactions (e.g., Suzuki-Miyaura). The propanamide side chain is added in later stages using carbodiimide-mediated coupling. Critical parameters include temperature control (60–80°C for cyclization), pH adjustment (neutral for coupling), and purification via column chromatography (silica gel, ethyl acetate/hexane eluent) .
Q. Which analytical techniques are most reliable for characterizing this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the positions of methyl and aromatic protons. Mass spectrometry (MS) via electrospray ionization (ESI) validates molecular weight. High-Performance Liquid Chromatography (HPLC) with UV detection (λ = 254 nm) ensures purity (>95%). X-ray crystallography may resolve stereochemical ambiguities in crystalline derivatives .
Q. How can researchers assess the compound’s stability under varying storage conditions?
- Methodological Answer : Conduct accelerated stability studies by storing samples at 25°C/60% RH (room temperature) and 40°C/75% RH (stress conditions) for 1–3 months. Monitor degradation via HPLC and FT-IR spectroscopy. Use kinetic modeling (Arrhenius equation) to predict shelf life. Protect from light using amber vials to prevent photolytic decomposition .
Advanced Research Questions
Q. What computational strategies predict the compound’s bioactivity and target interactions?
- Methodological Answer : Employ density functional theory (DFT) to model electronic properties (e.g., HOMO-LUMO gaps) and molecular docking (AutoDock Vina) to simulate binding to enzymes like cyclooxygenase-2 (COX-2) or kinases. Validate predictions with surface plasmon resonance (SPR) assays to measure binding affinity (KD values). Use Molecular Dynamics (MD) simulations (AMBER/CHARMM) to assess conformational stability in solvated systems .
Q. How can competing side reactions during synthesis be minimized?
- Methodological Answer : Optimize reaction stoichiometry (1.2–1.5 equivalents of coupling agents like EDCI/HOBt) to reduce unreacted intermediates. Use inert atmospheres (N₂/Ar) to prevent oxidation of sensitive groups. Monitor reaction progress in real-time via in-situ FT-IR or Raman spectroscopy to detect byproducts early. Adjust solvent polarity (e.g., DMF for polar intermediates, toluene for aromatic substitutions) to favor desired pathways .
Q. What strategies resolve contradictions in reported biological activity data?
- Methodological Answer : Perform dose-response assays (IC₅₀/EC₅₀) across multiple cell lines (e.g., HeLa, HEK293) to confirm specificity. Use orthogonal assays (e.g., Western blotting for protein inhibition, qPCR for gene expression) to validate mechanisms. Cross-reference with structural analogs (e.g., pyridazinones with varying substituents) to isolate structure-activity relationships (SAR). Publish negative results to clarify inconsistencies .
Q. How can the compound’s pharmacokinetic (PK) properties be improved for in vivo studies?
- Methodological Answer : Modify solubility via salt formation (e.g., hydrochloride salts) or co-solvent systems (PEG-400/water). Assess metabolic stability using liver microsome assays (human/rat) to identify vulnerable sites (e.g., ester groups). Introduce prodrug moieties (e.g., acetylated amines) to enhance bioavailability. Use LC-MS/MS to quantify plasma concentrations in rodent models .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
